molecular formula C10H14N2O B14628249 2,4,6-Cycloheptatrien-1-one, 2-hydrazino-4-(1-methylethyl)- CAS No. 55438-25-0

2,4,6-Cycloheptatrien-1-one, 2-hydrazino-4-(1-methylethyl)-

Cat. No.: B14628249
CAS No.: 55438-25-0
M. Wt: 178.23 g/mol
InChI Key: BWWZWOVOYNMDEH-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatrien-1-one, 2-hydrazino-4-(1-methylethyl)- is an organic compound that belongs to the class of tropones Tropones are non-benzenoid aromatic compounds characterized by a seven-membered ring with three conjugated double bonds and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-hydrazino-4-(1-methylethyl)- can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This reaction typically requires mild conditions and yields the desired product with good efficiency . Another method involves the Hofmann elimination and bromination of tropinone, which indirectly leads to the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using selenium dioxide or other suitable oxidizing agents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2-hydrazino-4-(1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide typically yields the corresponding ketone, while reduction with LiAlH4 can produce the corresponding alcohol.

Scientific Research Applications

2,4,6-Cycloheptatrien-1-one, 2-hydrazino-4-(1-methylethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-hydrazino-4-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Cycloheptatrien-1-one, 2-hydrazino-4-(1-methylethyl)- is unique due to the presence of both hydrazino and isopropyl groups, which confer distinct chemical properties and reactivity compared to other tropones

Properties

CAS No.

55438-25-0

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-hydrazinyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H14N2O/c1-7(2)8-4-3-5-10(13)9(6-8)12-11/h3-7H,11H2,1-2H3,(H,12,13)

InChI Key

BWWZWOVOYNMDEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=O)C(=C1)NN

Origin of Product

United States

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